2-Aminobenzotriazol

Descripción general

Descripción

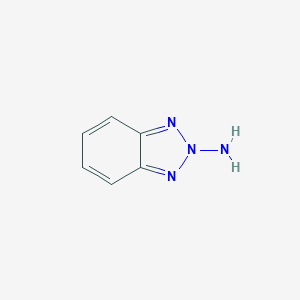

2-Aminobenzotriazole is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial applications.

Aplicaciones Científicas De Investigación

2-Aminobenzotriazole has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

2-Aminobenzotriazole is primarily known to interact with cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various chemical entities within the body. The compound’s interaction with these enzymes can significantly influence the metabolic pathways of other substances .

Mode of Action

The mode of action of 2-Aminobenzotriazole involves its interaction with its primary targets, the CYP enzymes. It acts as a non-selective inhibitor of these enzymes . This means it can inhibit a wide range of CYP enzymes, thereby affecting the metabolism of various substances that are substrates for these enzymes .

Biochemical Pathways

2-Aminobenzotriazole, through its inhibition of CYP enzymes, can affect various biochemical pathways. As CYP enzymes are involved in the metabolism of a wide range of substances, the inhibition of these enzymes can lead to alterations in these metabolic pathways . .

Pharmacokinetics

The pharmacokinetics of 2-Aminobenzotriazole, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability. As a CYP inhibitor, it can affect the metabolism of various substances, potentially altering their pharmacokinetic profiles . .

Result of Action

The primary result of 2-Aminobenzotriazole’s action is the inhibition of CYP enzymes. This can lead to altered metabolism of various substances, potentially affecting their efficacy and safety profiles . For instance, it has been reported that the introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

Análisis Bioquímico

Biochemical Properties

2-Aminobenzotriazole exhibits several key properties that contribute to its biochemical versatility. These include excellent leaving group ability, electron-donating or electron-withdrawing character, stabilization of α-negative charges, and stabilization of radicals . It interacts with various enzymes and proteins, conferring unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Cellular Effects

The cellular effects of 2-Aminobenzotriazole are largely due to its interactions with enzymes and receptors in biological systems. Its diverse non-covalent interactions endow it with a broad spectrum of biological properties

Molecular Mechanism

At the molecular level, 2-Aminobenzotriazole exerts its effects through various mechanisms. It is known to interact with target enzymes or penetrate directly into bacteria, thereby improving antibacterial behavior . It also exhibits enzyme inhibition or activation and changes in gene expression

Dosage Effects in Animal Models

While there is evidence of the medicinal importance of benzotriazole derivatives, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities , specific information on the dosage effects of 2-Aminobenzotriazole in animal models is currently lacking.

Metabolic Pathways

2-Aminobenzotriazole is commonly used as a non-selective inhibitor of cytochrome P450 (CYP) enzymes to assign contributions of CYP versus non-CYP pathways to the metabolism of new chemical entities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminobenzotriazole can be synthesized through several methods. One common method involves the reaction of benzotriazole with hydroxylamine-O-sulfonic acid, which introduces the amino group at the second position . Another method involves the reduction of 2-nitrobenzotriazole using reducing agents such as iron powder or tin chloride under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of 2-aminobenzotriazole often involves large-scale reactions using cost-effective and readily available reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminobenzotriazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a nucleophile due to the presence of the amino group, making it reactive towards electrophilic reagents .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzotriazole derivatives, which can exhibit enhanced biological and chemical properties .

Comparación Con Compuestos Similares

2-Aminobenzothiazole: Similar to 2-aminobenzotriazole, this compound has an amino group at the second position but differs in the heterocyclic ring structure.

1H-Benzotriazole: Lacks the amino group, resulting in different chemical reactivity and biological properties.

2-Nitrobenzotriazole: Precursor to 2-aminobenzotriazole, with a nitro group instead of an amino group.

Uniqueness: 2-Aminobenzotriazole is unique due to the presence of the amino group, which enhances its nucleophilicity and ability to participate in various chemical reactions. This structural feature also contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry and other scientific fields .

Propiedades

IUPAC Name |

benzotriazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZVLEJDGSWXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167139 | |

| Record name | 2H-1,2,3-Benzotriazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-11-5 | |

| Record name | 2H-1,2,3-Benzotriazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1614-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,2,3-Benzotriazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminobenzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Aminobenzotriazole synthesized?

A1: 2-Aminobenzotriazole can be synthesized through the direct amination of benzotriazole using hydroxylamine-O-sulphonic acid. Interestingly, this reaction also yields 1-aminobenzotriazole. []

Q2: What is the significance of the oxidation of 2-Aminobenzotriazole?

A2: The oxidation of 2-Aminobenzotriazole presents intriguing chemical outcomes. Utilizing oxidizing agents like lead tetra-acetate or iodobenzene diacetate leads to the formation of cis,cis-mucononitrile in high yield. [] This reaction highlights the potential of 2-Aminobenzotriazole as a precursor in organic synthesis.

Q3: Has 2-Aminobenzotriazole been investigated for biological activity?

A3: Yes, 2-Aminobenzotriazole has been explored as a potential building block for new drugs. For instance, it was used to synthesize a series of 1-[(5-nitrothenylidene)amino]azoles, which were evaluated for antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [] This study highlights the potential of 2-Aminobenzotriazole derivatives in medicinal chemistry.

Q4: Are there any structural insights into 2-Aminobenzotriazole?

A4: X-ray crystallography studies have provided valuable insights into the molecular structure of 2-Aminobenzotriazole. The compound crystallizes in the P21/c space group with specific lattice parameters. [] Additionally, 15N NMR spectroscopy has been employed to characterize the compound and investigate the conformation of the amino group. []

Q5: Are there any safety concerns associated with handling 2-Aminobenzotriazole?

A5: It's important to note that the nitration of 2-Aminobenzotriazole with ethyl nitrate in the presence of sodium ethoxide can yield an N-nitroimide derivative. [] Some N-nitro compounds are known to be explosive and should be handled with extreme caution. Always consult the safety data sheet before working with 2-Aminobenzotriazole and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)

![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)

![6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B159497.png)